3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Overview
Description
3-[(Diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a sulfonamide group attached to a benzodioxane moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. The presence of both the sulfonamide and benzodioxane groups suggests it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps:
Formation of the Benzodioxane Moiety: The starting material, 2,3-dihydro-1,4-benzodioxane, is synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Amination: The benzodioxane is then reacted with an amine, such as 2,3-dihydro-1,4-benzodioxane-6-amine, under basic conditions to introduce the amino group.
Sulfonylation: The amino group is sulfonylated using diethylaminosulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Coupling with Benzamide: Finally, the sulfonamide is coupled with benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halo, or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The sulfonamide group is known for its antibacterial activity, while the benzodioxane moiety may contribute to other biological effects, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and functionalization can lead to the discovery of new active compounds with desirable properties.
Mechanism of Action
The mechanism of action of 3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis. The benzodioxane moiety may interact with other molecular targets, such as neurotransmitter receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used as an antibiotic.
Benzodioxane Derivatives: Compounds with similar benzodioxane structures but different functional groups.
Uniqueness
3-[(Diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the combination of the sulfonamide and benzodioxane moieties. This dual functionality may confer a broader range of biological activities compared to simpler sulfonamides or benzodioxane derivatives alone.
Properties
IUPAC Name |
3-(diethylsulfamoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-21(4-2)27(23,24)16-7-5-6-14(12-16)19(22)20-15-8-9-17-18(13-15)26-11-10-25-17/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSOZHJYTJPVFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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